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The development of pan-KRAS inhibitors is a major focus in oncology, aiming to target a wide range of
KRAS mutants beyond the currently druggable G12C mutation [1] [2]. One of the leading compounds

exemplifying this approach is BI-2865, a non-covalent, inactive-state selective pan-KRAS inhibitor [3].

The table below summarizes key experimental data for BI-2865, which targets multiple KRAS mutants.

Property Experimental Findings for BI-2865

Target Scope Broad range of KRAS mutants: G12A/C/D/FIVIS, G13C/D, V14l, L19F, Q22K,
D33E, Q61H, K117N, A146VIT [3].

Binding Affinity High affinity for GDP-bound KRAS: 10-40 nM (WT, G12C, G12D, G12V, G13D)
(Kd) [3].

Cellular Potency ~140 nM (inhibition of proliferation in Ba/F3 cells expressing G12C, G12D, or
(ICs0) G12V KRAS) [3].
In Vivo Efficacy Suppressed tumor growth in mouse models of KRAS-mutant cancers without

detrimental effect on animal weight [3].

Selectivity Highly selective for KRAS over HRAS and NRAS (cellular ICso for NRAS/HRAS
was 5-10 uM vs. <10 nM for KRAS) [3].

Key Mechanism Binds to the inactive (GDP-bound) state of KRAS and blocks nucleotide
exchange, preventing KRAS activation [3].
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Experimental Protocol for Profiling Pan-KRAS
Inhibitors

The methodology for characterizing a compound like BI-2865 involves a series of biochemical, biophysical,

and cellular assays [3]:

 Structural Analysis: High-resolution co-crystal structures (e.g., 1.0-1.1 A) of the inhibitor bound to
various KRAS mutants (e.g., WT, G12C, G12D) are solved to confirm the binding mode and pocket
conservation.

¢ Binding Affinity Measurement: Isothermal Titration Calorimetry (ITC) and Surface Plasmon
Resonance (SPR) are used to determine dissociation constants (Kd) and binding kinetics (koff) for the
inhibitor against different KRAS mutants in their GDP- and GTP-bound states.

¢ Functional Biochemical Assays:

o Nucleotide Exchange Inhibition: The inhibitor's ability to block SOS1-mediated or EDTA-
stimulated nucleotide exchange (GDP to GTP) is measured.

o Effector Interaction Displacement: A high-concentration assay tests if the inhibitor can
displace the RAF RAS-binding domain (RBD) from active, GTP-bound KRAS.

¢ Cellular Profiling:

o Proliferation Assays: The half-maximum inhibitory concentration (ICso) is determined in
isogenic cell lines (e.g., Ba/F3 cells) engineered to depend on specific KRAS mutants for
growth.

o Target Engagement: "RASIless" MEFs reconstituted with single RAS isoforms (KRAS, NRAS,
HRAS) are used to rigorously demonstrate KRAS-specific inhibition and measure potency
(ICs0) in a cellular context.

¢ In Vivo Studies: The inhibitor's efficacy is evaluated in mouse xenograft models harboring various
KRAS mutations, monitoring tumor growth suppression and overall animal health/tolerability.

The following diagram illustrates the core mechanism of action for this class of inactive-state selective pan-

KRAS inhibitors.
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Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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